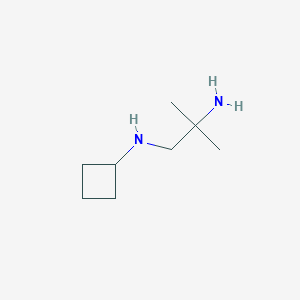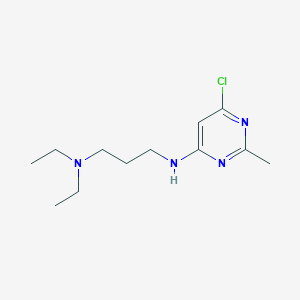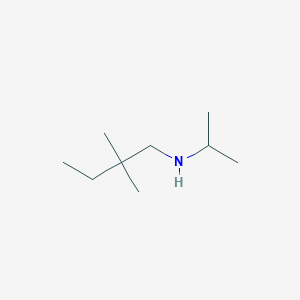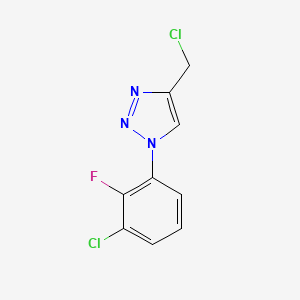
6-氯-2-甲基-N-(2,2,2-三氟乙基)嘧啶-4-胺
描述
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H7ClF3N3 and its molecular weight is 225.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
由于嘧啶-4-胺骨架与核苷酸结构相似,因此已探索其潜在的抗病毒特性。已合成具有这种核心结构的化合物,并对其进行了针对各种病毒病原体的测试。 据信它们通过模拟病毒酶的天然底物或通过抑制参与病毒核酸合成的酶来干扰病毒复制 .
抗癌研究
嘧啶-4-胺在抗癌研究中显示出希望,特别是作为激酶抑制剂。这些化合物可以通过靶向参与细胞周期调节的特定激酶来抑制细胞生长和增殖。 这使它们成为开发新型抗癌药物的宝贵候选者 .
农业应用:杀菌剂
在农业中,嘧啶-4-胺衍生物已被用于设计杀菌剂。它们的作用方式通常涉及抑制真菌中的线粒体电子传递,这对它们的能量产生至关重要。 这导致有效控制各种植物病害,从而提高作物产量和质量 .
抗菌特性
对嘧啶-4-胺的抗菌特性的研究表明,它们具有对抗多种细菌和真菌的潜力。 这些化合物可以被设计为靶向特定的微生物酶或途径,从而导致开发新型抗菌剂 .
酶抑制
嘧啶-4-胺因其抑制各种酶(如胆碱酯酶和磷酸二酯酶)的能力而被探索。 通过调节这些酶的活性,它们可以用于治疗阿尔茨海默病和心血管疾病等疾病 .
材料科学
嘧啶-4-胺的化学结构使其能够应用于材料科学,特别是在创建有机半导体和发光二极管(LED)方面。 它们可以针对电子器件中的特定应用微调其电子特性 .
属性
IUPAC Name |
6-chloro-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-4-13-5(8)2-6(14-4)12-3-7(9,10)11/h2H,3H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJTQBOBRXMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)




![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
